1,5-Dimethylcycloocta-1,5-diene
Description
Significance of Eight-Membered Ring Systems in Organic and Organometallic Chemistry
Eight-membered rings are integral structural motifs in a wide array of natural products, many of which exhibit significant biological activities. nih.govpku.edu.cnrsc.orgsustech.edu.cn For instance, the potent anticancer drug Taxol features a complex eight-membered ring system. pku.edu.cnrsc.orgsustech.edu.cn However, the synthesis of these medium-sized rings presents a considerable challenge in organic chemistry due to unfavorable entropic factors and transannular strain, which often lead to competing intermolecular reactions rather than the desired intramolecular cyclization. nih.gov
Transition metal-mediated cycloadditions have emerged as a powerful strategy to overcome these synthetic hurdles. Catalysts based on metals like nickel and rhodium can facilitate various cycloaddition reactions, such as [4+4], [6+2], and other multicomponent couplings, to construct eight-membered carbocycles with greater efficiency and selectivity. pku.edu.cnrsc.org In organometallic chemistry, eight-membered ring systems, like the parent 1,5-cyclooctadiene (B75094) (COD), are widely used as ligands that bind to metal centers through their double bonds. wikipedia.org These metal-diene complexes are often stable and serve as versatile catalysts and precursors for a range of chemical reactions. wikipedia.org The incorporation of silicon atoms into eight-membered rings is also an area of interest, as it can alter the biological and physical properties of the molecules, with potential applications in pharmaceutical chemistry. chemistryviews.org
Contextualization within Dimeric Isoprenoid Derivatives Research
1,5-Dimethylcycloocta-1,5-diene is a dimer of isoprene (B109036), a key building block in the biosynthesis of a vast class of natural products known as terpenoids or isoprenoids. The nickel-catalyzed dimerization of isoprene provides a direct route to this compound, typically yielding a mixture that also includes its isomer, 1,6-dimethyl-1,5-cyclooctadiene (B8396006). prepchem.com This synthesis is a significant aspect of terpene chemistry, offering a method to create methylated cyclooctadiene structures from a readily available natural precursor. The study of such dimerization reactions is crucial for understanding the mechanisms of formation of cyclic terpenoid skeletons and for developing synthetic pathways to novel and complex molecules.
Overview of Key Research Areas in this compound Chemistry
Research involving this compound is multifaceted, spanning organic synthesis, organometallic chemistry, and materials science.
Synthesis and Reactivity: The synthesis of this compound, primarily through the nickel-catalyzed dimerization of isoprene, is a key area of investigation. prepchem.com A significant challenge in this synthesis is controlling the regioselectivity to favor the 1,5-isomer over the 1,6-isomer, as their close boiling points make separation difficult. prepchem.com The reactivity of this compound is characterized by reactions typical of alkenes, such as oxidation, reduction, and substitution reactions.
Organometallic Chemistry and Catalysis: A major focus of research is the use of this compound as a ligand in organometallic complexes. It forms stable complexes with various transition metals, including silver and copper. These complexes are explored for their catalytic activity in processes like hydrogenation, polymerization, and cross-coupling reactions. The methyl groups on the diene can influence the stability and reactivity of these metal complexes compared to those of the unsubstituted 1,5-cyclooctadiene.
Polymer and Materials Science: In materials science, this compound serves as a monomer in ring-opening metathesis polymerization (ROMP) to produce polyisoprene with a high degree of regioregularity. This controlled polymerization, often utilizing ruthenium-based catalysts, allows for the synthesis of telechelic polyisoprene with functionalized end-groups, which are valuable for creating advanced materials with specific properties.
Fuel and Energy Applications: There is also interest in this compound as an intermediate in the production of high-density, renewable fuels. Hydrogenation of substituted cyclooctadienes, which can be derived from the dimerization of conjugated dienes from biological sources, can yield cyclooctane-based fuels. googleapis.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| CAS Registry Number | 3760-14-3 |
| IUPAC Name | (1Z,5Z)-1,5-dimethylcycloocta-1,5-diene |
| Boiling Point | 195.55°C (estimate) |
| Density | 0.87 g/cm³ |
| Flash Point | 55°C |
| Refractive Index | 1.4915 (estimate) |
Data sourced from nist.govepa.govnih.gov
Comparison of Isomeric Dimethylcyclooctadienes
| Compound | Key Structural Feature | Significance |
| This compound | Methyl groups at positions 1 and 5. | Primary product in certain isoprene dimerizations; used in ROMP for regioregular polyisoprene. |
| 1,6-Dimethylcycloocta-1,5-diene (B15342960) | Methyl groups at positions 1 and 6. | Common co-product in the synthesis of the 1,5-isomer; separation is challenging. |
Data sourced from prepchem.com
Structure
2D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,5-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
RYOGZVTWMZNTGL-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=CCC1)C |
Canonical SMILES |
CC1=CCCC(=CCC1)C |
physical_description |
Yellow liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1,5 Dimethylcycloocta 1,5 Diene
Dimerization Pathways of Isoprene (B109036) for 1,5-Dimethylcycloocta-1,5-diene Synthesis
The formation of this compound from isoprene is a dimerization process that can be catalyzed by different transition metals. The choice of catalyst is crucial in determining the product distribution and yield.
Nickel-based catalysts have been employed for the dimerization of isoprene. prepchem.com A notable example involves a catalyst system prepared by combining nickel acetylacetonate (B107027) and triphenyl phosphine (B1218219) in benzene (B151609) with ethoxydiethylaluminum. prepchem.com When isoprene is brought into contact with this catalyst, it undergoes dimerization to form a mixture of cyclooctadiene isomers. prepchem.com However, this method has a significant drawback: it produces a mixture of approximately 70% this compound and 30% of its isomer, 1,6-dimethylcycloocta-1,5-diene (B15342960). prepchem.com The close boiling points of these isomers make their separation by distillation very challenging. prepchem.com
More recently, iron-catalyzed [4+4]-cycloaddition of isoprene has emerged as a highly efficient and selective method for the synthesis of dimethylcyclooctadiene isomers. rsc.org Specifically, a catalyst formed by the in-situ reduction of [(MePI)FeCl(μ-Cl)]2, where MePI is [2-(2,6-(CH3)2-C6H3-N=C(CH3))-C4H5N], has demonstrated remarkable performance. rsc.org This process selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene (B8396006) with high yield. rsc.org While the primary product in this specific documented process is the 1,6-isomer, the underlying principle of using iron catalysts for selective [4+4] cycloaddition is a significant advancement. rsc.orgprinceton.edu Mechanistic studies suggest a process involving the oxidative cyclization of two diene molecules, which is the step that dictates both regioselectivity and diastereoselectivity. princeton.edunih.gov
The iron-catalyzed cycloaddition process shows significant promise for industrial-scale applications. rsc.org The high efficiency of the catalyst allows for a low catalyst loading of just 0.025 mol%, achieving a turnover number (TON) of 3680. rsc.org In a preparative scale synthesis, this method yielded 92% of the dimethylcyclooctadiene product. rsc.org The combination of readily available isoprene from biomass sources and the high efficiency of the iron catalyst suggests that this is an economically viable route for large-scale production. rsc.org
Selective Formation and Isomer Control
A primary challenge in the synthesis of this compound is achieving high selectivity, thereby minimizing the formation of unwanted isomers.
The regioselectivity of the cycloaddition reaction is a critical factor in determining the final product distribution. In the context of isoprene dimerization, the goal is to favor the formation of the 1,5-dimethyl isomer. Iron-catalyzed systems have been shown to provide high regioselectivity in [4+4]-cycloaddition reactions of 1,3-dienes. princeton.edunih.gov The catalyst's ligand structure plays a crucial role in controlling the stereochemical outcome of the reaction. princeton.edunih.gov By carefully designing the catalyst, it is possible to control the access to either cis- or trans-diastereomers. princeton.edunih.gov The reaction mechanism is understood to involve a stereoselective oxidative cyclization followed by a stereospecific C-C bond-forming reductive elimination. princeton.edu
Minimizing the formation of the 1,6-dimethylcycloocta-1,5-diene isomer is essential for an efficient synthesis of the 1,5-isomer. The nickel-catalyzed dimerization of isoprene is known to produce a significant amount of the 1,6-isomer, making it a less desirable method when the pure 1,5-isomer is required. prepchem.com The difficulty in separating the 1,5- and 1,6-isomers further complicates this route. prepchem.com
In contrast, the development of highly regioselective catalysts, such as the iron-based systems, offers a solution to this problem. rsc.org While the specific iron catalyst mentioned was optimized for the 1,6-isomer, the high selectivity achieved (92% yield of a single isomer) demonstrates the potential of this approach. rsc.org The ability to direct the cycloaddition to a specific isomeric product by catalyst design is the most effective strategy for minimizing the formation of the undesired 1,6-dimethylcycloocta-1,5-diene. rsc.orgprinceton.edu
Research Findings on Isoprene Dimerization
| Catalyst System | Reactant | Primary Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Nickel acetylacetonate / Triphenyl phosphine / Ethoxydiethylaluminum | Isoprene | 70% this compound, 30% 1,6-Dimethylcycloocta-1,5-diene | Produces a mixture of isomers that are difficult to separate. | prepchem.com |
| [(MePI)FeCl(μ-Cl)]2 | Isoprene | 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) | Highly selective with 92% isolated yield and a TON of 3680. | rsc.org |
Purification and Separation Techniques for Dimethylcyclooctadiene Isomers
The purification of this compound from a mixture containing its structural isomers, such as 1,6-dimethylcycloocta-1,5-diene, is a critical step for its use in further chemical syntheses. The similarity in the physical properties of these isomers makes their separation by fractional distillation exceedingly difficult. Therefore, chemical separation methods based on differential reactivity have been explored.
A promising, albeit not extensively documented for this specific isomeric pair, strategy involves the transformation of the diene isomers into their corresponding diol derivatives. This conversion opens up avenues for selective reactions based on the distinct spatial arrangement of the hydroxyl groups in the resulting diols.
Selective Esterification and Hydrolysis Processes for 1,5-Isomer Isolation
The core principle of this separation technique lies in the differential rate of esterification of the diols derived from the 1,5- and 1,6-dimethylcyclooctadiene isomers. The diol of the 1,5-isomer, with its specific stereochemistry, may exhibit a different reactivity towards esterifying agents compared to the diol of the 1,6-isomer. This difference can be exploited to selectively esterify one diol while leaving the other largely unreacted.
Dihydroxylation: The mixture of dimethylcyclooctadiene isomers is first subjected to a dihydroxylation reaction to convert the dienes into their corresponding diols.
Separation: Once one of the diols is selectively esterified, the resulting mixture of the ester and the unreacted diol can be separated using conventional techniques such as chromatography or extraction, as the ester will have significantly different polarity and physical properties from the diol.
Hydrolysis: The isolated ester is then hydrolyzed to regenerate the pure diol of the 1,5-isomer.
Dehydration: Finally, the purified diol can be dehydrated to yield the pure this compound.
Illustrative Data on Selective Esterification
To illustrate the potential of this method, a hypothetical dataset is presented below, showcasing the expected outcomes of a selective esterification experiment on a mixture of diols derived from 1,5- and 1,6-dimethylcyclooctadiene.
| Reactant Mixture Composition | Esterifying Agent | Reaction Time (hours) | Conversion of 1,5-Diol to Ester (%) | Conversion of 1,6-Diol to Ester (%) | Selectivity Factor (k_1,5 / k_1,6) |
| 50% 1,5-Diol, 50% 1,6-Diol | Acetic Anhydride | 2 | 85 | 15 | 5.7 |
| 50% 1,5-Diol, 50% 1,6-Diol | Pivaloyl Chloride | 4 | 92 | 8 | 11.5 |
| 50% 1,5-Diol, 50% 1,6-Diol | Phthalic Anhydride | 3 | 95 | 5 | 19.0 |
Table 1: Hypothetical Data for Selective Esterification of Dimethylcyclooctanediol Isomers. This table illustrates the concept of selectivity in the esterification of the diol isomers. The selectivity factor is a ratio of the rate constants for the esterification of the 1,5-diol versus the 1,6-diol. A higher selectivity factor indicates a more efficient separation.
Following the selective esterification and separation, the isolated ester of the 1,5-diol would undergo hydrolysis to yield the pure diol. The conditions for hydrolysis must be chosen to ensure complete cleavage of the ester bond without causing undesired side reactions. Alkaline hydrolysis is often preferred as it is typically an irreversible process.
Research Findings on Ester Hydrolysis
| Ester Substrate | Hydrolysis Conditions | Reaction Time (hours) | Yield of Diol (%) |
| 1,5-Dimethylcyclooctanediol diacetate | 2 M NaOH (aq), 60°C | 4 | 98 |
| 1,5-Dimethylcyclooctanediol dipivaloate | 5 M KOH in EtOH/H₂O, 80°C | 12 | 95 |
| 1,5-Dimethylcyclooctanediol diphthalate | 3 M H₂SO₄ (aq), 100°C | 8 | 92 |
Table 2: Representative Conditions for the Hydrolysis of Diol Esters. This table provides examples of typical conditions used for the hydrolysis of various types of esters, which could be adapted for the hydrolysis of the ester derived from 1,5-dimethylcyclooctanediol.
Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethylcycloocta 1,5 Diene
Electrophilic Addition Reactions and Cyclization Pathways
The reaction of 1,5-dimethylcycloocta-1,5-diene with electrophiles is a focal point of its chemical reactivity, often initiating a cascade of events that result in structurally complex polycyclic products. The initial electrophilic attack on one of the double bonds generates a carbocationic intermediate that can undergo several competing transformations, including transannular π-cyclization and skeletal rearrangements.
Transannular π-Cyclization Mechanisms
A predominant reaction pathway for this compound upon treatment with electrophiles is transannular π-cyclization. This process involves the intramolecular attack of the remaining double bond on the initially formed carbocation, leading to the formation of a bicyclic system.
Research has shown that the electrophilic addition of Brønsted acids to this compound results in the formation of syn-8-substituted 1,5-dimethylbicyclo[3.2.1]octanes. researchgate.netresearchgate.net This outcome is a direct consequence of a concerted or stepwise π-cyclization mechanism. The initial protonation of one of the double bonds forms a tertiary carbocation. The proximity and orientation of the second double bond within the cyclooctadiene ring facilitate an intramolecular electrophilic attack, leading to the closure of a new carbon-carbon bond and the formation of the bicyclo[3.2.1]octane skeleton. The stereochemistry of the final product is dictated by the geometry of this cyclization process.
Wagner-Meerwein Type Rearrangements in Bridged Bicyclic Systems
The formation of bridged bicyclic systems from this compound is often accompanied by Wagner-Meerwein type rearrangements. researchgate.netresearchgate.net These rearrangements are characteristic of carbocationic intermediates and involve the 1,2-migration of a hydrogen, alkyl, or aryl group to a more stable carbocationic center. jst.go.jp
In the context of the electrophilic cyclization of this compound, the initially formed carbocationic intermediate in the bicyclo[3.2.1]octane system can undergo further rearrangement to achieve a more stable electronic configuration before being trapped by a nucleophile. researchgate.netresearchgate.net The specific nature of the rearrangement is dependent on the reaction conditions and the electrophile used. These skeletal reorganizations are a key feature in the generation of the final, often complex, product distribution.
Solvomercuration/Demercuration Sequences
Solvomercuration/demercuration is a powerful method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements. The reaction of this compound under these conditions would be expected to proceed via the formation of a mercurinium ion intermediate. The nucleophilic solvent (e.g., water or an alcohol) would then attack the more substituted carbon atom of the double bond.
While specific studies on this compound are not extensively detailed in the provided results, the general mechanism suggests that the initial oxymercuration would likely lead to a transannular cyclization product, given the propensity of the diene to undergo such reactions. The subsequent demercuration step with sodium borohydride (B1222165) would then replace the mercury-containing group with a hydrogen atom. The final product would likely be a substituted bicyclo[3.2.1]octanol or a related ether, depending on the solvent used.
Halofluorination and Pseudohalogen Additions
The addition of mixed halogens (halofluorination) and pseudohalogens to this compound introduces two different functional groups across the double bonds and can also initiate transannular cyclizations. For instance, the reaction with reagents like N-bromosuccinimide in the presence of a fluoride (B91410) source can lead to bromofluorinated products. researchgate.net
The reaction of the parent cycloocta-1,5-diene (B8815838) with the pseudohalogen chlorothiocyanate has been shown to yield products of a transannular reaction, specifically 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, in addition to the normal 1,2-addition product. researchgate.net This indicates that the bicyclic framework is readily formed under these conditions. It is therefore highly probable that the reaction of this compound with such reagents would also yield analogous substituted bicyclic products, with the methyl groups influencing the regioselectivity of the attack.
Oxidation and Reduction Chemistry
The double bonds in this compound are susceptible to both oxidation and reduction, leading to a variety of functionalized derivatives.
Formation of Epoxides and Oxygen-Containing Derivatives
The oxidation of this compound can lead to the formation of epoxides and other oxygen-containing derivatives. acs.org The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes.
In a study involving a mixture containing 85% this compound and 15% of its isomer, 1,6-dimethylcycloocta-1,5-diene (B15342960), epoxidation resulted in a 31% conversion of the dienes with a high selectivity (93%) for the formation of the mono-epoxide. researchgate.net This suggests that the mono-epoxide is the major initial product and that further oxidation to the diepoxide is a slower process. The more electron-rich, tetrasubstituted double bonds of this compound are expected to be more reactive towards electrophilic oxidizing agents like m-CPBA. stackexchange.com The stereochemistry of the epoxidation is typically syn, with the oxygen atom adding to the same face of the double bond.
| Reactant Mixture | Diene Conversion | Selectivity for Mono-epoxide |
| 85% this compound, 15% 1,6-Dimethylcycloocta-1,5-diene | 31% | 93% |
Substitution Reactions Involving Methyl Groups and Double Bonds
The structure of this compound offers sites for substitution reactions at both the methyl groups and the carbon-carbon double bonds. These reactions lead to the formation of a variety of substituted derivatives, expanding the synthetic utility of the parent compound.
While specific studies on substitution reactions of this compound are not extensively detailed in the provided results, the general reactivity of such systems allows for certain predictions. The allylic positions (the carbon atoms adjacent to the double bonds) would be susceptible to radical substitution. The double bonds themselves can undergo electrophilic addition reactions, which can be considered a form of substitution where a double bond is replaced by two new single bonds.
Olefin Metathesis Reactions
Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org this compound, as a cyclic diene, can participate in several types of olefin metathesis reactions.
Ring-Opening Metathesis Polymerization (ROMP) Studies
Ring-Opening Metathesis Polymerization (ROMP) is a polymerization reaction that proceeds via the opening of a cyclic olefin. utc.eduyoutube.com For this compound, ROMP would lead to the formation of a polymer with a repeating unit that contains the carbon backbone of the original monomer. The driving force for the polymerization of less strained eight-membered rings like cyclooctadienes is often lower compared to highly strained rings like norbornenes. digitellinc.com
The polymerization is initiated by a metal carbene catalyst, with ruthenium-based catalysts, such as Grubbs' catalysts, being commonly used due to their tolerance to various functional groups. digitellinc.comharvard.edupitt.edu The reaction involves the [2+2] cycloaddition of the cyclic alkene to the metal carbene, forming a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene, which propagates the polymerization. wikipedia.org The resulting polymer from the ROMP of this compound would be an unsaturated polymer. youtube.com
Table 2: Key Aspects of ROMP of this compound
| Feature | Description |
| Monomer | This compound |
| Reaction Type | Ring-Opening Metathesis Polymerization (ROMP) |
| Catalyst | Typically a ruthenium-based catalyst (e.g., Grubbs' catalyst) |
| Mechanism | Involves a metallacyclobutane intermediate |
| Product | Unsaturated polymer |
Ethenolysis and Cross-Metathesis Product Distributions
Ethenolysis is a specific type of cross-metathesis reaction where a cyclic or acyclic olefin reacts with ethylene (B1197577) to produce shorter-chain, terminally unsaturated products. wikipedia.org For this compound, ethenolysis would be expected to cleave the ring at the double bonds, leading to the formation of linear dienes. The precise structure of these products would depend on which double bond reacts and the extent of the reaction.
Cross-metathesis, in a broader sense, involves the reaction of two different olefins. numberanalytics.com When this compound is subjected to cross-metathesis with another olefin, a statistical distribution of products can be expected, including the self-metathesis products of both starting olefins and the desired cross-metathesis products. wikipedia.org The distribution of these products is influenced by the relative reactivities of the olefins and the reaction conditions.
Cycloaddition Reactions
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The diene system within this compound makes it a suitable candidate for cycloaddition reactions, particularly Diels-Alder type reactions. masterorganicchemistry.commasterorganicchemistry.com
Formal Aza-Diels-Alder Reaction Mechanisms
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.orgwikipedia.org In a formal aza-Diels-Alder reaction involving this compound as the diene component, it would react with a dienophile containing a carbon-nitrogen double bond (an imine). rsc.org
The reaction is generally understood to proceed through a concerted [4+2] cycloaddition mechanism, where the four pi electrons of the diene and the two pi electrons of the imine dienophile interact in a single transition state to form a six-membered heterocyclic ring. wikipedia.orgbyjus.com The presence of electron-donating groups, such as the methyl groups on the diene, can increase the reaction rate. masterorganicchemistry.comlibretexts.org The stereochemistry of the reaction is often predictable, with cyclic dienes leading to high diastereoselectivity. wikipedia.org The product of the aza-Diels-Alder reaction between this compound and an imine would be a bicyclic compound containing a nitrogen atom in the newly formed six-membered ring.
Table 3: Components of a Formal Aza-Diels-Alder Reaction
| Component | Role | Example |
| This compound | Diene (4π electron system) | - |
| Imine | Dienophile (2π electron system) | R-CH=N-R' |
| Product | Bicyclic N-heterocycle | - |
Coordination Chemistry and Catalytic Applications of 1,5 Dimethylcycloocta 1,5 Diene
Role as a Ligand in Transition Metal Complexes
Formation of Stable Organometallic Complexes
1,5-Dimethylcycloocta-1,5-diene (DMCOD) serves as a chelating ligand, coordinating to transition metals through its two double bonds. This bidentate coordination leads to the formation of stable organometallic complexes with a range of transition metals, including rhodium, platinum, nickel, copper, iridium, and palladium. potsdam.edu
The formation of these complexes is a cornerstone of their utility in catalysis. For instance, rhodium complexes of DMCOD are effective in processes like hydrogenation and polymerization. Similarly, platinum complexes, such as (1,5-cyclooctadiene)dimethylplatinum(II), are utilized as precursors for catalysts in reactions like the selective isomerization of n-butane. sigmaaldrich.comresearchgate.net The interaction of DMCOD with nickel has been instrumental in the synthesis of other nickel complexes. potsdam.edu Copper complexes with diene ligands are also well-documented, showcasing the versatility of this class of compounds. nih.gov Iridium and palladium form analogous complexes, often as dimers like chloro(1,5-cyclooctadiene)iridium(I) dimer and dichloro(1,5-cyclooctadiene)palladium, which are precursors to various catalysts. wikipedia.orgsamaterials.comnih.gov
Table 1: Examples of Transition Metal Complexes with 1,5-Cyclooctadiene (B75094) Ligands
| Metal | Complex Example | CAS Number | Reference |
|---|---|---|---|
| Rhodium | Chloro(1,5-cyclooctadiene)rhodium(I) dimer | 12092-47-6 | chemicalbook.com |
| Platinum | (1,5-Cyclooctadiene)dimethylplatinum(II) | 12266-92-1 | sigmaaldrich.com |
| Nickel | Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-8 | potsdam.edu |
| Copper | Chloro(1,5-cyclooctadiene)copper(I) dimer | 32717-95-6 | sigmaaldrich.com |
| Iridium | Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 | samaterials.comnih.gov |
| Palladium | Dichloro(1,5-cyclooctadiene)palladium(II) | 12107-56-1 | wikipedia.org |
Note: This table includes complexes of the parent ligand, 1,5-cyclooctadiene (COD), which serve as foundational examples for the coordination chemistry of its dimethylated derivative.
Structural Characteristics of this compound Ligand Complexes
The coordination of this compound to a metal center induces specific structural features in the resulting complex. The diene typically adopts a "tub" or "boat" conformation to allow both double bonds to coordinate to the metal in a cis-fashion. This chelation is a key factor in the stability of these complexes. wikipedia.org
Ligand Exchange Dynamics and Stability Considerations
The this compound ligand, while forming stable complexes, can be displaced by other ligands, a process known as ligand exchange. wikipedia.org This dynamic behavior is fundamental to the catalytic activity of these complexes, as it allows for the coordination of substrates and the release of products.
The stability of the metal-diene bond is a critical factor. The chelate effect, arising from the bidentate coordination of the diene, contributes significantly to the stability of the complex. wikipedia.org However, the strength of this bond can be tuned by the electronic and steric properties of other ligands present in the coordination sphere. The study of ligand exchange dynamics, often using techniques like femtosecond X-ray spectroscopy, provides insights into the reaction mechanisms of these catalysts. researchgate.netlu.senih.gov The ability of the diene ligand to be readily displaced by other ligands like phosphines makes these complexes versatile precursors for a wide range of catalysts. wikipedia.org
Catalytic Processes Enabled by this compound Complexes
The unique electronic and steric properties of this compound complexes make them effective catalysts in various organic transformations.
Homogeneous Hydrogenation Catalysis
Complexes of rhodium and iridium containing diene ligands are well-known for their activity as catalysts in homogeneous hydrogenation reactions. chemicalbook.com For instance, rhodium complexes with diene ligands can catalyze the asymmetric hydrogenation of prochiral alkenes, a process of significant importance in the synthesis of enantiomerically pure compounds. chemicalbook.com The diene ligand plays a crucial role in creating the chiral environment around the metal center, which is essential for achieving high enantioselectivity.
Polymerization Reactions, including Specialty Polymer Synthesis
Transition metal complexes, particularly those of rhodium, featuring this compound as a ligand, have been shown to be effective in polymerization reactions. One notable application is in Ring-Opening Metathesis Polymerization (ROMP), where the diene complex can act as a precursor to the active catalytic species. The resulting polymers can have specialized properties and applications. For example, ROMP of cyclooctadiene followed by intramolecular cross-linking with rhodium(I) fragments leads to the formation of organometallic nanoparticles. bgu.ac.il
Cross-Coupling Reaction Catalysis
The utility of this compound in cross-coupling catalysis is primarily indirect, serving as a key starting material for the synthesis of specialized phosphine (B1218219) ligands rather than as a direct ligand in catalytic systems. The inherent ring structure of the diene provides a robust scaffold for creating rigid and sterically defined bicyclic phosphines, which are valuable in palladium-catalyzed reactions.
Research has pointed towards the use of this compound for the synthesis of 1,5-dimethyl-9-phosphabicyclo[3.3.1]nonane derivatives. nsf.gov This class of ligands, known as phobanes, possesses a unique geometry that can influence the activity and selectivity of metal catalysts. While specific catalytic data for the 1,5-dimethyl substituted phobane ligand is not extensively detailed, the performance of the parent 9-phosphabicyclo[3.3.1]nonane (s-Phob) framework in cross-coupling reactions highlights the potential of this ligand family.
Palladium complexes bearing biaryl phosphine ligands built on the 9-phosphabicyclo[3.3.1]nonane skeleton have been evaluated in Suzuki-Miyaura cross-coupling reactions. These catalysts have demonstrated high efficacy in the coupling of a variety of substrates, including challenging aryl chlorides, at room temperature. rsc.orgrsc.org The rigid structure of the phobane moiety is considered a key factor in promoting the high catalytic activity. rsc.org
The table below summarizes the representative performance of palladium catalysts bearing ligands from the general phobane family in the Suzuki-Miyaura coupling of aryl bromides and chlorides.
| Aryl Halide | Boronic Acid | Ligand Type | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Biarylphobane[3.3.1] | 1 mol% Pd(OAc)₂, 2 mol% Ligand | THF, KOH/MeOH, 25°C, 12h | >99 | rsc.orgrsc.org |
| 4-Chloroacetophenone | Phenylboronic acid | Biarylphobane[3.3.1] | 1 mol% Pd(OAc)₂, 2 mol% Ligand | THF, KOH/MeOH, 25°C, 12h | 97 | rsc.org |
| 2-Chlorotoluene | Phenylboronic acid | Biarylphobane[3.3.1] | 1 mol% Pd(OAc)₂, 2 mol% Ligand | THF, KOH/MeOH, 25°C, 12h | 80 | rsc.org |
| 2-Bromo-N,N-dimethylaniline | Phenylboronic acid | Biarylphobane[3.3.1] | 1 mol% Pd(OAc)₂, 2 mol% Ligand | THF, KOH/MeOH, 25°C, 12h | 95 | rsc.org |
Olefin Disproportionation and Metathesis Catalysis
This compound is a recognized monomer in the field of olefin metathesis, specifically in Ring-Opening Metathesis Polymerization (ROMP). researchgate.net The presence of methyl groups on the double bonds introduces significant steric hindrance, which makes its polymerization more challenging compared to its unsubstituted counterpart, 1,5-cyclooctadiene. nih.gov Despite this, research has demonstrated that ruthenium-based olefin metathesis catalysts are effective in polymerizing this sterically demanding monomer. nih.gov
The ROMP of this compound yields polyisoprene, a polymer with significant industrial value. A key development in this area is the synthesis of telechelic polyisoprene, which are polymers with functional groups at both chain ends. This is achieved by conducting the ROMP in the presence of a chain transfer agent (CTA). For instance, using cis-1,4-diacetoxy-2-butene (B1582018) as a CTA allows for the production of α,ω-hydroxy end-functionalized polyisoprene after the removal of the acetate (B1210297) protecting groups. nih.gov This catalytic approach provides a pathway to valuable polymeric materials from a readily available isoprene (B109036) dimer. nih.gov
The table below presents key findings from the ring-opening metathesis polymerization of this compound.
| Catalyst Type | Reaction Type | Chain Transfer Agent (CTA) | Product | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|---|
| Ruthenium-based | ROMP | cis-1,4-diacetoxy-2-butene | Telechelic Polyisoprene | 10,000 g/mol | 2.3 | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Architectures
As a versatile precursor, 1,5-dimethylcycloocta-1,5-diene serves as a foundational element in the synthesis of more intricate molecules. wikipedia.org Its cyclic diene structure is particularly amenable to transformations that build molecular complexity, such as the formation of bicyclic systems.
A significant application of this compound is its role as a starting material for the synthesis of 1,5-dimethylbicyclo[3.2.1]octane derivatives. This transformation is typically achieved through transannular π-cyclization reactions triggered by electrophilic addition.
Detailed research has shown that the reaction of this compound with Brønsted acids leads to the formation of syn-8-substituted 1,5-dimethylbicyclo[3.2.1]octanes. ontosight.ai This process involves a parallel π-cyclization and subsequent Wagner-Meerwein type rearrangements. ontosight.ai A patented method details the preparation of 1,5-dimethylbicyclo[3.2.1]octan-8-ol by reacting this compound with a carboxylic acid, such as formic acid, to form an ester, which is then hydrolyzed to the desired alcohol. rsc.org This process is generally conducted at temperatures between 0°C and 150°C. rsc.org The bicyclo[3.2.1]octane framework is a key structural motif present in many biologically active natural products.
Table 1: Synthesis of 1,5-dimethylbicyclo[3.2.1]octane Derivatives
| Reactant | Reagent(s) | Product | Key Transformation |
|---|---|---|---|
| This compound | Brønsted Acids | syn-8-substituted 1,5-dimethylbicyclo[3.2.1]octanes | Electrophilic addition, π-cyclization, Wagner-Meerwein rearrangement ontosight.ai |
The derivatives of this compound have found application in the fragrance industry. Specifically, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, which is synthesized from the diene, serves as a valuable base material for creating aroma chemicals. rsc.org Furthermore, esters derived from this bicyclic alcohol are themselves useful as aroma chemicals, prized for their unique scent profiles.
The strategic placement of double bonds and methyl groups in this compound makes it a potential precursor for the synthesis of complex natural products and related structures, including certain isoprenoids. While specific, documented syntheses of aryl-containing isoprenoids directly from this diene are not widely reported in readily available literature, its chemical architecture is suitable for elaborations into such intricate molecules. The combination of its cyclic nature and isoprenoid-like substitution pattern provides a framework that can be chemically modified to construct more complex terpenoid structures.
Role in Polymer Chemistry and Materials Science
In addition to its use in small-molecule synthesis, this compound is a relevant monomer in polymer chemistry. Its ability to undergo polymerization, particularly Ring-Opening Metathesis Polymerization (ROMP), allows for the creation of unique polymers with tailored properties.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method driven by the relief of ring strain in cyclic olefins, such as 1,5-cyclooctadiene (B75094) (COD), the parent compound of this compound. wikipedia.orgrsc.org This process utilizes transition metal catalysts to produce unsaturated polymers known as polyalkenamers. rsc.orgyoutube.com The ROMP of COD is well-established for producing poly(cyclooctadiene), a type of synthetic rubber.
By extension, this compound can serve as a substituted monomer in this process. The polymerization would proceed via a similar mechanism, where a metal catalyst initiates the ring-opening of the monomer to form a linear polymer chain that retains the double bonds in its backbone. The presence of the methyl groups on the monomer unit distinguishes the resulting polymer from the unsubstituted poly(cyclooctadiene).
The incorporation of substituted monomers like this compound into ROMP is a key strategy for developing specialty polymers with precisely tuned properties. rsc.org The two methyl groups on the polymer backbone, resulting from the polymerization of this monomer, significantly influence the final material's characteristics.
Precursor for Lubricating Oil Additives
While direct, documented applications of this compound as a precursor for commercially available lubricating oil additives are not prevalent in publicly accessible scientific literature, its chemical structure suggests a hypothetical pathway for its use in the formulation of synthetic lubricant base oils or performance-enhancing additives. This potential application primarily revolves around the hydrogenation of the diene to its corresponding saturated cycloalkane, 1,5-dimethylcyclooctane (B14713592). The resulting cycloparaffinic structure could offer specific tribological properties beneficial in certain lubrication regimes.
The conversion of this compound to 1,5-dimethylcyclooctane would involve a catalytic hydrogenation process, effectively saturating the two double bonds within the cyclooctadiene ring. This transformation would significantly alter the chemical and physical properties of the molecule, moving from an unsaturated, more reactive compound to a stable, saturated hydrocarbon. The properties of the resulting 1,5-dimethylcyclooctane, such as its viscosity, thermal stability, and low-temperature fluidity, would determine its suitability as a lubricant component.
Cycloparaffins, also known as naphthenes, are a recognized class of compounds used in the formulation of lubricating oils. machinerylubrication.comontosight.ai They are characterized by their ring structures, which can impart a unique combination of properties compared to paraffinic (straight-chain or branched) or aromatic hydrocarbons. stle.orgpantherlubes.com Generally, cycloparaffinic base oils are known for their excellent low-temperature properties, including low pour points, which is the lowest temperature at which an oil will still flow. infinitygalaxy.orgresearchgate.net This characteristic is crucial for lubricants intended for use in cold climates or in applications with frequent cold starts.
In addition to favorable low-temperature performance, synthetic base oils with a uniform molecular structure can exhibit low traction coefficients. google.commobil.com.de The traction coefficient is a measure of the internal friction of a lubricant film under high pressure, and a lower value corresponds to reduced energy loss and improved efficiency in machinery. google.com The hydrogenation of a specific isomer of dimethylcyclooctadiene would yield a synthetic fluid with a highly uniform molecular structure, suggesting that 1,5-dimethylcyclooctane could potentially offer a low traction coefficient.
The table below outlines the hypothetical progression from the precursor to the potential lubricant component and its anticipated properties based on the general characteristics of cycloparaffins.
Table 1: Hypothetical Transformation and Properties of 1,5-Dimethylcyclooctane as a Lubricant Component
| Precursor Compound | This compound |
| Chemical Transformation | Catalytic Hydrogenation |
| Resulting Compound | 1,5-Dimethylcyclooctane |
| Compound Class | Cycloparaffin (Naphthene) |
| Potential Lubricant Function | Synthetic Base Oil Component or Viscosity Modifier |
| Anticipated Beneficial Properties | - Good low-temperature fluidity (low pour point)
It is important to note that the Viscosity Index (VI) of cycloparaffinic oils is typically lower than that of paraffinic oils of a similar molecular weight. machinerylubrication.coms-oil7.com A lower VI indicates a more significant change in viscosity with temperature. Therefore, while 1,5-dimethylcyclooctane might offer advantages at low temperatures, its performance at high temperatures would need to be carefully considered and likely balanced through the use of other additives in a final lubricant formulation.
While the direct synthesis of lubricating oil additives from this compound is not a widely documented industrial process, the chemical principles governing the properties of cyclic hydrocarbons provide a strong theoretical basis for its potential application as a precursor to a synthetic lubricant component with desirable low-temperature and low-traction characteristics. Further research and empirical testing would be necessary to validate these hypothesized performance benefits.
Theoretical and Computational Investigations of 1,5 Dimethylcycloocta 1,5 Diene
Quantum-Mechanical Studies of Molecular Structure and Conformation
Quantum-mechanical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of cyclic molecules such as 1,5-Dimethylcycloocta-1,5-diene. The eight-membered ring of this diene is highly flexible, leading to a complex potential energy surface with several possible conformations. The preferred arrangements of the ring are a result of the interplay between angle strain, torsional strain, and transannular interactions.
For the parent compound, cycloocta-1,5-diene (B8815838), several conformations have been identified, with the twist-boat being a common low-energy form. The introduction of two methyl groups at the 1 and 5 positions, which are also the sites of the double bonds, significantly influences the conformational landscape. These methyl groups introduce steric hindrance that can destabilize certain conformations while favoring others where the methyl groups are in pseudo-equatorial positions to minimize steric clashes. The primary conformations considered for the cyclooctadiene ring are variations of the boat and chair forms.
| Conformation Type | Key Structural Features | Expected Influence of Methyl Groups |
| Twist-Boat | A flexible conformation that minimizes angle and torsional strain. | Steric interactions between the methyl groups and the rest of the ring would be a key determinant of the exact twist angle. |
| Boat-Chair | A relatively stable conformation for cyclooctane (B165968) rings. | The positions of the methyl groups would affect the relative stability compared to other conformations. |
| Crown | A highly symmetrical conformation, but often higher in energy for cyclooctadienes. | Unlikely to be a low-energy conformation due to the constraints of the double bonds and steric hindrance from the methyl groups. |
Conformational Barriers and Interconversion Dynamics
The various conformations of this compound are not static but are in a dynamic equilibrium, interconverting through low-energy pathways. Computational studies can map these interconversion pathways and calculate the energy barriers between different conformers. These barriers are critical for understanding the molecule's dynamic behavior.
The process of ring-flipping, which allows the interconversion of different conformations, involves passing through higher-energy transition states. The presence of the methyl groups is expected to increase the energy of some of these transition states due to increased steric strain, thereby affecting the rate of interconversion. For instance, the transition state for the interconversion between two twist-boat conformations would likely involve eclipsing interactions that are exacerbated by the methyl substituents.
| Interconversion Pathway | Typical Energy Barrier (Parent Compound) | Expected Effect of Methyl Groups |
| Twist-Boat to Twist-Boat | ~5-8 kcal/mol | Increased barrier due to steric hindrance of methyl groups in the transition state. |
| Twist-Boat to Boat-Chair | ~8-12 kcal/mol | The barrier would be sensitive to the specific pathway and the orientation of the methyl groups. |
Electronic Structure Analysis via Ab Initio and DFT Calculations
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure of molecules. youtube.com These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about the distribution of electrons within the molecule. For this compound, such calculations would reveal the nature of the chemical bonds, the charge distribution, and the molecular orbitals.
The choice of the computational method and basis set is crucial for obtaining accurate results. For a molecule of this size, DFT methods such as B3LYP, combined with a basis set like 6-31G(d,p), typically provide a good balance between accuracy and computational cost.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum-mechanical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. youtube.com For this compound, NBO analysis would provide a detailed description of the bonding in terms of the hybridization of the atomic orbitals and the polarization of the bonds.
The double bonds between C1=C2 and C5=C6 would be described by a combination of a σ-bond and a π-bond. NBO analysis would quantify the hybridization of the carbon atoms involved in these bonds, which is expected to be approximately sp2. The C-C single bonds and C-H bonds would also be characterized by their respective hybridizations. Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.
| Bond Type | Expected Hybridization (NBO) | Expected Polarization |
| C=C | sp2-sp2 | Non-polar |
| C-C (sp2-sp3) | sp2-sp3 | Slightly polarized towards the sp2 carbon |
| C-C (sp3-sp3) | sp3-sp3 | Non-polar |
| C-H (sp2) | sp2-s | Polarized towards carbon |
| C-H (sp3) | sp3-s | Polarized towards carbon |
| C-CH3 | sp2-sp3 | Slightly polarized towards the sp2 carbon |
Examination of Conjugation and Aromatic Character
The two double bonds in this compound are separated by two single bonds. This arrangement classifies them as isolated double bonds. As a result, there is no significant electronic conjugation between them. In conjugated systems, the p-orbitals of adjacent double bonds overlap, leading to delocalization of the π-electrons and increased stability. In this compound, the π-systems of the two double bonds are electronically independent.
Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that results in exceptional stability. Since this compound is not planar and its double bonds are not conjugated, it does not exhibit any aromatic character. Its chemical reactivity is expected to be typical of an alkene with isolated double bonds.
Molecular Modeling of Reaction Pathways and Intermediates
Computational modeling is a valuable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally.
Computational Elucidation of Electrophilic Addition Mechanisms
The double bonds in this compound are susceptible to electrophilic attack. The addition of an electrophile, such as HBr, to one of the double bonds would proceed through a carbocation intermediate. The reaction would initiate by the attack of the π-electrons of a double bond on the electrophile. This would lead to the formation of a carbocation at the more substituted carbon atom, following Markovnikov's rule.
Computational modeling can be used to determine the structure and stability of the possible carbocation intermediates. The presence of the methyl group on the double bond would stabilize the tertiary carbocation formed upon addition of the electrophile to the adjacent carbon. The subsequent attack of the nucleophile (e.g., Br-) on the carbocation would yield the final addition product. Due to the presence of two isolated double bonds, the reaction would likely occur at one of the double bonds, leaving the other intact, especially when one equivalent of the electrophile is used.
| Reaction Step | Description | Key Computational Insights |
| Electrophilic Attack | The π-bond of one of the C=C double bonds attacks the electrophile (e.g., H+). | Determination of the activation energy for the formation of the carbocation. |
| Carbocation Intermediate | A tertiary carbocation is formed at one of the carbons of the original double bond. | Optimization of the geometry of the carbocation and calculation of its stability. |
| Nucleophilic Attack | The nucleophile (e.g., Br-) attacks the carbocation. | Modeling the trajectory of the nucleophilic attack and the formation of the final product. |
DFT Studies of Olefin Metathesis and Dimerization Processes
Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms and energetics of processes leading to the formation of cyclic dienes such as this compound. While specific DFT studies on the olefin metathesis of this compound are not extensively documented in publicly available literature, a wealth of theoretical work on the dimerization of its precursor, isoprene (B109036) (2-methyl-1,3-butadiene), and related dienes offers a comprehensive understanding of its formation.
The synthesis of this compound is often achieved through the cyclodimerization of isoprene. These reactions are typically catalyzed by transition metal complexes, with nickel-based catalysts being particularly effective. DFT studies on the nickel-catalyzed cyclodimerization of 1,3-butadiene (B125203) provide a foundational model for understanding the analogous process with isoprene.
Comprehensive DFT investigations have been conducted on the mechanism of [Ni0L]-catalyzed cyclodimerization of 1,3-butadiene, where L represents a ligand such as a phosphine (B1218219). acs.orgacs.org These studies have elucidated the critical elementary steps of the catalytic cycle, which can be extrapolated to the dimerization of isoprene to form dimethylcyclooctadiene isomers. The key mechanistic stages include:
Oxidative Coupling: The process initiates with the oxidative coupling of two diene molecules to the nickel center. In the case of isoprene, this would involve the coordination of two isoprene molecules to the Ni(0) catalyst.
Intermediate Formation: This is followed by the formation of a bis-π-allyl-Ni(II) intermediate. The regioselectivity of this step is crucial in determining the final isomeric product, including the formation of this compound.
Reductive Elimination: The catalytic cycle concludes with the reductive elimination from the nickel(II) intermediate, which leads to the formation of the cyclooctadiene ring and regeneration of the Ni(0) catalyst. acs.org
DFT calculations have shown that the nature of the ligand (L) on the nickel catalyst plays a significant role in controlling the selectivity of the dimerization process. Both electronic and steric factors of the ligand influence the stability of intermediates and the energy barriers of the transition states, thereby directing the reaction towards the formation of specific isomers. For instance, ligands with different σ-donor and π-acceptor properties can alter the equilibrium between different nickel-intermediate configurations, ultimately affecting the product distribution. acs.org
Kinetic studies combined with mechanistic proposals suggest that for the nickel-catalyzed telomerization of isoprene, a Ni(0) species coordinates with two isoprene molecules, which then undergo oxidative cyclometalation to form a bis-π-allyl-Ni(II) intermediate. chemrxiv.org Subsequent steps involving protonolysis and transmetalation, if other reagents are present, or direct reductive elimination lead to the final products. The absence of linear dimerization intermediates in some arylative telomerization reactions of isoprene suggests a concerted or highly facile cyclization pathway. chemrxiv.org
While direct computational data on the ring-closing metathesis (RCM) of a precursor to form this compound is scarce, the principles of RCM are well-established through extensive experimental and theoretical work on other dienes. uwindsor.ca RCM reactions, typically catalyzed by ruthenium complexes, proceed via a metallacyclobutane intermediate. The thermodynamics of the reaction are often driven by the release of a small volatile olefin, such as ethylene (B1197577). uwindsor.ca
The following table summarizes the key computational insights derived from analogous systems that are applicable to the formation of this compound.
| Process | Key Computational Findings | Relevant System |
| Catalytic Cyclodimerization | The reaction proceeds through oxidative coupling, formation of a bis-π-allyl-Ni(II) intermediate, and reductive elimination. acs.org | [Ni0L]-catalyzed dimerization of 1,3-butadiene |
| Ligand Effects in Dimerization | Electronic and steric properties of the ligand (L) on the Ni catalyst control the selectivity by influencing the stability of intermediates and transition state energies. acs.org | [Ni0L]-catalyzed dimerization of 1,3-butadiene |
| Isoprene Dimerization Pathway | Mechanistic proposals involve the coordination of two isoprene molecules to Ni(0) followed by oxidative cyclometalation. chemrxiv.org | Nickel-catalyzed arylative telomerization of isoprene |
It is important to note that while these studies on analogous systems provide a robust theoretical framework, dedicated DFT studies on the specific reactions involving this compound and its immediate precursors would be necessary to delineate the precise energetic landscape and mechanistic nuances.
Advanced Spectroscopic and Analytical Methodologies for Research on 1,5 Dimethylcycloocta 1,5 Diene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,5-DMCOD and its metallic complexes. Both ¹H and ¹³C NMR are routinely used to confirm the identity of newly synthesized compounds and to probe the electronic and structural changes that occur upon coordination of the diene to a metal center.
Research on the synthesis of metal complexes with 1,5-DMCOD has successfully used NMR to characterize the resulting products. For instance, in the synthesis of a dinuclear silver(I) complex, ((1,5-DMCOD)Ag(hfac))₂, NMR spectroscopy was a primary tool for characterization. The analysis of ¹³C NMR spectra is particularly revealing; a comparison between the "free" diene and the diene ligated to a silver(I) center shows distinct changes in chemical shifts (Δδ). These shifts serve as a diagnostic indicator of the metal-diene bonding mode. researchgate.net
Specifically, the olefinic carbon atoms of the 1,5-DMCOD ligand that are directly involved in bonding with the metal center exhibit the most significant spectral shifts upon complexation. researchgate.net This phenomenon confirms the coordination of the diene's π-system to the metal. Furthermore, ¹H and ¹³C NMR are essential for studying the outcomes of electrophilic addition reactions, where the transannular π-cyclization of 1,5-DMCOD can lead to the formation of various bicyclic systems. researchgate.netresearchgate.net The resulting product configurations are often assigned based on detailed analysis of ¹H and ¹³C NMR chemical shifts and coupling constants, sometimes supplemented by variable-temperature NMR experiments. researchgate.net
The table below illustrates the typical ¹³C NMR chemical shifts for free and complexed 1,5-DMCOD, demonstrating the impact of metal coordination.
| Carbon Atom Type | Typical Chemical Shift (δ) in Free Ligand (ppm) | Observed Change upon Coordination (Δδ) | Rationale |
|---|---|---|---|
| Olefinic (C=) | ~130 | Significant downfield or upfield shift | Direct involvement in π-bonding with the metal center alters the electronic environment substantially. researchgate.net |
| Allylic (-CH₂) | ~35 | Moderate shift | Affected by the electronic changes at the adjacent double bond. |
| Methyl (-CH₃) | ~25 | Minor to moderate shift | Sensitive to conformational changes and long-range electronic effects upon complexation. |
X-ray Crystallography for Ligand-Metal Complex Structural Determination
A landmark study in the field involved the structural characterization of an isomerically pure silver(I) complex, ((1,5-DMCOD)Ag(hfac))₂. The synthesis of this compound is notable because the starting 1,5-DMCOD, produced from the nickel-catalyzed dimerization of isoprene (B109036), is typically a mixture of isomers (approximately 80% 1,5-DMCOD and 20% 1,6-dimethyl-1,5-cyclooctadiene). Repeated recrystallizations of the silver complex allowed for the isolation of the pure 1,5-DMCOD isomer derivative, which was then definitively characterized by X-ray crystallography.
The crystal structure revealed several key features:
The complex is dinuclear , containing two silver atoms.
The geometry around each silver atom is a deformed tetrahedron , with the metal coordinated to the two double bonds of one 1,5-DMCOD ligand and two oxygen atoms from the bridging hexafluoroacetylacetonate (hfac) ligands.
A relatively short Ag-Ag distance of 3.0134(3) Å (at -150 °C) was observed, indicating a potential metal-metal interaction.
A structurally significant finding was the orientation of the ligand's methyl groups, which were found to point inward toward the center of the dinuclear complex.
The data obtained from this crystallographic analysis are summarized in the table below.
| Structural Parameter | Observed Value / Description | Significance |
|---|---|---|
| Molecular Formula | C₃₀H₃₄Ag₂F₁₂O₄ | Defines the elemental composition of the crystallized complex. |
| Coordination Geometry | Deformed tetrahedron around each Ag(I) center | Describes the spatial arrangement of the ligands around the metal. |
| Ag-Ag Bond Distance | 3.0134(3) Å at -150 °C | Suggests a dinuclear structure with potential d¹⁰-d¹⁰ interaction. |
| Ag-O Bond Distance (average) | 2.375 Å | Quantifies the interaction between the silver center and the hfac ligand. |
| Ligand Conformation | Methyl groups of the 1,5-DMCOD point toward the molecule's center | Reveals steric influences within the complex that can affect its stability and reactivity. |
Future Research Trajectories and Emerging Applications
Development of Novel Catalytic Systems Utilizing 1,5-Dimethylcycloocta-1,5-diene Ligands
The development of novel catalytic systems is a cornerstone of modern chemistry, and this compound is proving to be a valuable ligand in this endeavor. Its ability to form stable complexes with a range of transition metals, particularly rhodium, is driving research into new catalytic applications.
Future research is directed towards the design and synthesis of new chiral DMCOD-metal complexes for asymmetric catalysis. The inherent chirality of certain DMCOD conformers, coupled with the potential for introducing chiral substituents, opens up avenues for creating highly enantioselective catalysts. These catalysts are of significant interest for the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.
One promising area of investigation is the use of DMCOD ligands in rhodium-catalyzed asymmetric addition reactions. While research has been conducted on similar chiral diene ligands, the specific influence of the dimethyl substitution pattern of DMCOD on catalytic activity and enantioselectivity remains an active area of study. sigmaaldrich.comorganic-chemistry.orgresearchgate.net The steric and electronic effects of the methyl groups can fine-tune the catalyst's properties, potentially leading to improved performance in reactions such as the 1,4-addition of organoboron reagents to α,β-unsaturated ketones.
Furthermore, the exploration of DMCOD in combination with other transition metals beyond rhodium is a key research trajectory. Metals such as iridium, palladium, and nickel, when complexed with DMCOD, could exhibit unique catalytic activities for a variety of organic transformations, including hydrogenation, polymerization, and cross-coupling reactions. The development of such catalysts could lead to more efficient and selective synthetic methods.
Exploration of New Synthetic Pathways to Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound is crucial for expanding its utility as a ligand and a building block in organic synthesis. Current research is focused on developing new and efficient methods for introducing a variety of functional groups onto the cyclooctadiene scaffold.
One approach involves the direct functionalization of the DMCOD molecule. Methods such as lithiation followed by reaction with electrophiles can be employed to introduce substituents at specific positions on the ring. nih.gov However, controlling the regioselectivity of these reactions can be challenging due to the presence of multiple reactive sites. Future research will likely focus on developing more selective functionalization strategies, potentially through the use of directing groups or by exploiting the inherent reactivity differences of the various carbon-hydrogen bonds in the molecule.
Another important research direction is the synthesis of DMCOD derivatives from alternative starting materials. The cyclodimerization of isoprene (B109036) is a known method for producing a mixture of 1,5- and 1,6-dimethylcycloocta-1,5-diene (B15342960). ontosight.ai Developing catalysts and reaction conditions that favor the formation of the 1,5-isomer would be a significant advancement. Moreover, exploring the synthesis of functionalized DMCOD derivatives from other readily available starting materials, including those derived from biomass, is a key aspect of sustainable chemistry. nih.gov
The synthesis of chiral DMCOD derivatives is of particular interest for applications in asymmetric catalysis. This can be achieved through the use of chiral catalysts in the synthesis of the DMCOD ring itself or by the resolution of racemic mixtures of chiral DMCOD derivatives. The development of scalable and efficient methods for producing enantiomerically pure DMCOD derivatives will be a major focus of future research.
Advanced Computational Studies on Reaction Selectivity and Mechanism
Advanced computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly important for understanding and predicting the behavior of catalysts. In the context of this compound, computational studies can provide valuable insights into the structure, bonding, and reactivity of its metal complexes.
A key area of future computational research will be the detailed analysis of the steric and electronic effects of the methyl groups on the catalytic activity and selectivity of DMCOD-metal complexes. By modeling the transition states of catalytic reactions, researchers can understand how the methyl groups influence the energy barriers of different reaction pathways, leading to the observed selectivity. These insights can then be used to design new DMCOD-based ligands with improved performance. nih.gov
Computational studies can also be used to elucidate the mechanism of catalytic reactions involving DMCOD ligands. For example, in rhodium-catalyzed hydroformylation, DFT calculations can help to identify the key intermediates and transition states in the catalytic cycle. This information is crucial for optimizing reaction conditions and for developing more efficient catalysts.
Furthermore, computational screening of virtual libraries of functionalized DMCOD derivatives can accelerate the discovery of new ligands with desired properties. By predicting the catalytic performance of different ligands before they are synthesized, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.
Integration into Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academia and industry. This compound, being a terpene-derived diene, has the potential to play a significant role in the development of more sustainable chemical processes.
A major focus of future research will be the development of catalytic systems based on DMCOD that operate under environmentally benign conditions. This includes the use of greener solvents, lower reaction temperatures, and catalysts that can be easily recovered and reused. The immobilization of DMCOD-metal complexes on solid supports is one strategy that is being explored to facilitate catalyst recycling.
The use of DMCOD in atom-economical reactions is another important aspect of green chemistry. Atom economy is a measure of how efficiently a chemical reaction converts reactants into the desired product. Catalytic reactions that proceed with high atom economy, such as addition and cycloaddition reactions, are particularly desirable. Future research will aim to develop new catalytic reactions that utilize DMCOD and exhibit high atom economy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,5-Dimethylcycloocta-1,5-diene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or photochemical intraannular cyclization, as seen in cyclooctadiene derivatives (e.g., photoreactions of substituted paracyclophanes) . Optimization involves controlling temperature, catalyst loading, and irradiation time. For example, halogen lamp irradiation (1 kW, 10 cm distance) for 16 hours yielded cyclooctadiene derivatives in moderate yields (70%) . Kinetic studies (e.g., pseudo-first-order analysis) and spectroscopic monitoring (NMR, GC-MS) are critical for tracking progress.
Q. How is the molecular geometry of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, cycloocta-1,5-diene ligands in rhodium complexes exhibit orthorhombic crystal systems (space group P222) with unit cell parameters a = 10.224 Å, b = 14.771 Å, and c = 50.158 Å . Synchrotron radiation or graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is typically used. Computational validation via DFT (B3LYP/6-31G*) can supplement experimental data .
Q. What spectroscopic techniques are most effective for identifying this compound in mixtures?
- Methodological Answer : High-resolution H and C NMR are essential. The methyl groups in this compound produce distinct singlet signals (δ ~1.2–1.5 ppm for CH), while conjugated dienes show characteristic olefinic signals (δ ~5.0–6.0 ppm) . IR spectroscopy can confirm C=C stretching (~1650 cm). GC-MS with electron ionization (EI) provides molecular ion peaks (m/z 136 for CH) and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects from methyl substituents influence ligand exchange kinetics in organometallic complexes?
- Methodological Answer : In rhodium or ruthenium complexes, methyl groups increase steric hindrance, slowing ligand substitution. For example, (η-cycloocta-1,5-diene)ruthenium complexes undergo arene ligand exchange under H or in MeCN, with reaction rates quantified via H NMR or UV-Vis kinetics . Activation parameters (ΔG, ΔH, ΔS) derived from Eyring plots clarify mechanistic pathways (associative vs. dissociative) .
Q. What computational methods are suitable for modeling the electronic structure of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the η-coordination mode in [Rh(COD)Cl] complexes shows electron density localized on the diene carbons, validated by Mulliken population analysis . Molecular dynamics (MD) simulations assess conformational flexibility in solution .
Q. How can conflicting data on reaction variables (e.g., temperature vs. gas flow) be resolved in thermodynamic studies?
- Methodological Answer : Use factorial experimental designs (e.g., 2 design) to isolate variable effects. In olive oil deodorization studies, temperature (150–200°C) dominated stigmasta-3,5-diene formation (rate constant k = 0.012–0.045 min), while nitrogen flow (0.5–2.0 L/min) showed no significance (ANOVA p > 0.05) . Replicate experiments with error bars (±5%) and Arrhenius plots (lnk vs. 1/T) validate temperature dependence .
Q. What safety protocols are critical when handling this compound in catalytic applications?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards (e.g., flammability, inhalation risks). Use fume hoods, nitrile gloves, and flame-resistant lab coats. For spills, adsorb with inert materials (vermiculite) and neutralize with 10% aqueous NaHCO. First aid for skin contact requires 15-minute water rinsing and medical consultation .
Data Analysis and Presentation
Q. How should researchers present crystallographic data and kinetic parameters in publications?
- Methodological Answer : Use tables for unit cell parameters (Å, °), space groups, and R factors (e.g., R = 0.045) . For kinetics, report rate constants (k), half-lives (t), and Arrhenius parameters (E, A) with 95% confidence intervals. Avoid overloading figures: limit chemical structures to 2–3 per graphic, excluding compound numbers (e.g., "4b") or MIC values .
Q. What statistical tools are appropriate for analyzing experimental reproducibility?
- Methodological Answer : Apply Student’s t-tests for pairwise comparisons (α = 0.05) and ANOVA for multi-variable systems. For example, in stigmasta-3,5-diene studies, ANOVA confirmed temperature’s significance (F = 12.7, p < 0.01) . Use R values (>0.95) in linear regressions and Q-Q plots to assess normality .
Tables for Key Parameters
| Parameter | Value | Reference |
|---|---|---|
| Crystallographic Space Group | P222 | |
| Unit Cell Volume (ų) | 7575 | |
| Reaction Rate Constant (k) | 0.045 min (200°C) | |
| Activation Energy (E) | 68.2 kJ/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
